tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate: is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound features a tert-butyl carbamate group attached to a 2-hydroxy-1-(pyridin-3-yl)ethyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxy-1-(pyridin-3-yl)ethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, dichloromethane as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, elevated pressure.
Substitution: SOCl2, PBr3, dichloromethane as solvent, reflux conditions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of piperidine derivatives.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals . It serves as a building block for the preparation of complex molecules with potential biological activity .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators . Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: It is investigated for its role in drug design and discovery, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials . Its versatility and reactivity make it a useful intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways . The presence of the pyridine ring and hydroxyl group allows for specific binding interactions, contributing to its biological activity .
Comparison with Similar Compounds
- tert-Butyl (2-hydroxy-1-(pyridin-2-yl)ethyl)carbamate
- tert-Butyl (2-hydroxy-1-(pyridin-4-yl)ethyl)carbamate
- tert-Butyl (2-hydroxy-1-(quinolin-3-yl)ethyl)carbamate
Uniqueness: tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties . The position of the hydroxyl group and the tert-butyl carbamate moiety contribute to its distinct chemical and biological characteristics .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-1-pyridin-3-ylethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFQTLGKBKUFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143731 | |
Record name | Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898796-48-0 | |
Record name | Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898796-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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